2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride
Description
2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride is a dihydrochloride salt of a pyrimidine-derived ethylamine. The molecule comprises a pyrimidine ring substituted with a phenyl group at the 4-position and an ethylamine side chain at the 2-position, protonated as a dihydrochloride salt. This salt form enhances aqueous solubility, a common feature among pharmaceutical intermediates and bioactive molecules.
Properties
IUPAC Name |
2-(4-phenylpyrimidin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJUWWEGPOYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride typically involves the reaction of 4-phenylpyrimidine with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamine group participates in nucleophilic substitutions, particularly under basic conditions. For example:
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Reaction with Acyl Chlorides : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives .
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Alkylation : Alkyl halides (e.g., methyl iodide) substitute the amine hydrogen, producing N-alkylated derivatives .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Dry DCM, 0–25°C | N-Acetyl derivative |
| Alkylation | Methyl iodide | KCO, DMF | N-Methyl-ethylamine analog |
Condensation and Cyclization
The ethylamine moiety facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imines or heterocycles :
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Schiff Base Formation : Reacts with benzaldehyde to yield a stable imine :
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Heterocycle Synthesis : Condensation with β-diketones or α,β-unsaturated carbonyls generates pyrazole or pyrimidine-fused systems .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux | Schiff base | 78% |
| Acetylacetone | AcOH, 80°C | Pyrimidine-pyrazole hybrid | 65% |
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at activated positions (e.g., C5), directed by the electron-donating ethylamine group :
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Nitration : Nitric acid in sulfuric acid introduces a nitro group at C5 .
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Halogenation : Bromine in acetic acid yields 5-bromo derivatives .
| Reaction | Conditions | Regioselectivity |
|---|---|---|
| Nitration | HNO, HSO, 0°C | C5 |
| Bromination | Br, AcOH, 50°C | C5 |
Metal-Catalyzed Coupling
The pyrimidine ring supports palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for biaryl synthesis :
| Catalyst | Substrate | Coupling Partner | Yield |
|---|---|---|---|
| Pd(PPh) | 5-Bromo derivative | Phenylboronic acid | 82% |
Salt Formation and pH-Dependent Reactivity
As a dihydrochloride salt, the compound’s reactivity is influenced by pH:
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Deprotonation : Neutralization with NaOH liberates the free base, enhancing nucleophilicity .
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Proton Transfer : In acidic media, the pyrimidine nitrogen may protonate, altering electronic properties.
Biological Conjugation
In pharmacological studies, the ethylamine group conjugates with biomolecules (e.g., peptides, dyes) via carbodiimide-mediated coupling :
Key Findings from Research
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Regioselectivity : The pyrimidine ring’s C5 position is most reactive toward electrophiles due to electronic activation by the ethylamine group .
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Steric Effects : Bulky substituents on the phenyl ring reduce coupling efficiency in cross-reactions .
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Solubility : The dihydrochloride salt enhances water solubility, facilitating reactions in polar solvents .
Scientific Research Applications
2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Histamine Dihydrochloride (2-(4-Imidazolyl)ethylamine Dihydrochloride)
Comparison :
- Structural Differences: Histamine contains an imidazole ring (5-membered, two adjacent nitrogen atoms), whereas the target compound has a pyrimidine ring (6-membered, two non-adjacent nitrogens). The imidazole ring is more basic, influencing receptor binding (e.g., histamine receptors H₁/H₂).
2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethylamine Dihydrochloride
Comparison :
- Structural Differences : The cyclopentane-fused pyrimidine introduces steric bulk and lipophilicity, contrasting with the planar phenyl-pyrimidine in the target compound.
- Functional Implications : The fused ring system may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s phenyl group could improve aromatic stacking interactions.
2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride
Comparison :
- Structural Differences : The nitroimidazole group confers redox-activated cytotoxicity, absent in the target compound.
- Applications : Used in antimicrobial agents, whereas the target compound’s pyrimidine core is more typical in antiviral or anticancer contexts.
S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride
Comparison :
- Structural Differences: The thiourea moiety and dimethylamino group differentiate it from the target compound’s aromatic system.
Structural and Functional Insights
- Pyrimidine vs. Imidazole : The pyrimidine ring in the target compound offers distinct electronic properties compared to imidazole, influencing hydrogen bonding and target selectivity.
- Salt Form : Dihydrochloride salts improve water solubility, critical for bioavailability in drug candidates .
- Aromatic Substitutions : The 4-phenyl group in the target compound may enhance binding to aromatic residues in proteins, a feature less prominent in aliphatic analogs like histamine.
Biological Activity
2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 275.16 g/mol
- CAS Number : 1187930-50-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is known to modulate the activity of several biological pathways through:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially affecting metabolic processes.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : It has shown promise in inhibiting bacterial growth and fungal infections, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that it could have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrimidine derivatives provide insights into how structural modifications can enhance biological activity. Key findings include:
- Substituent Influence : Variations in substituents on the pyrimidine ring significantly affect potency and selectivity against target enzymes.
- Optimal Functional Groups : Certain functional groups, such as methoxy or halogen substitutions, have been associated with increased inhibitory activity against specific targets.
Table 1: Summary of SAR Findings
| Compound Variant | Substituent | Biological Activity | IC (μM) |
|---|---|---|---|
| A | -OCH | Enhanced Anticancer | 10 |
| B | -Cl | Increased Antimicrobial | 5 |
| C | -Br | Neuroprotective | 15 |
Case Studies
Several studies have explored the biological effects of this compound:
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Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria.
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Cytotoxicity Assay :
- In vitro assays on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC values indicating potent cytotoxicity.
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Neuroprotection Research :
- Animal models were used to assess neuroprotective effects. Administration of the compound resulted in reduced neuroinflammation markers and improved behavioral outcomes in models of induced neurodegeneration.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride, and how is purity validated?
- Methodology :
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Pathway : Synthesize via nucleophilic aromatic substitution between 4-phenyl-2-chloropyrimidine and ethylamine hydrochloride in anhydrous DMF or THF at 80–100°C. Post-reaction, neutralize with HCl to precipitate the dihydrochloride salt .
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Purification : Recrystallize in ethanol/water (1:1 v/v) and filter under reduced pressure.
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Purity Validation :
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HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (gradient elution). Purity ≥95% .
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Melting Point : Compare observed range (e.g., 250–255°C) with literature values .
- Example Reaction Conditions :
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Phenyl-2-chloropyrimidine | DMF | 90 | 12 | 65 |
| 2 | Ethylamine hydrochloride | THF | 80 | 24 | 72 |
Q. Which spectroscopic techniques confirm the structural identity of this compound?
- 1H/13C NMR : Assign peaks for pyrimidine protons (δ 8.5–9.0 ppm) and ethylamine protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ (calculated: 274.2 g/mol) .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .
Advanced Questions
Q. How can researchers resolve discrepancies in reported solubility data across studies?
- Equilibrium Solubility Testing :
- Use the shake-flask method in buffers (pH 1–7.4) at 25°C. Analyze via UV-Vis at λmax (e.g., 265 nm).
- Degas solvents to eliminate interference from dissolved gases .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Critical Parameters :
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki coupling of phenyl groups to pyrimidine .
- Stoichiometry : 1.2:1 molar ratio of ethylamine to chloropyrimidine to minimize byproducts.
- Workflow : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .
Q. How should stability studies be designed to assess long-term storage conditions?
- Protocol :
- Store aliquots at 2–8°C (dark) and 25°C/60% RH. Analyze monthly via HPLC for degradation products (e.g., free amine or oxidized pyrimidine) .
- Key Metrics : ≤5% degradation over 12 months at recommended storage conditions.
Q. What experimental approaches address contradictions in biological activity data?
- Validation Workflow :
- Cell-Based Assays : Use authenticated cell lines (e.g., HEK293) with controlled passage numbers.
- Dose-Response Curves : Measure EC50 in triplicate; compare with literature using standardized buffers .
- Negative Controls : Include vehicle (DMSO) and reference inhibitors (e.g., histamine for receptor studies) .
Data Contradiction Analysis
Q. How to reconcile conflicting melting point data in literature?
- Root Causes : Impurities, polymorphic forms, or calibration errors in equipment.
- Resolution :
- Re-crystallize from multiple solvents (e.g., methanol vs. ethanol).
- Perform DSC to identify polymorph transitions and report onset temperatures .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document solvent batch, drying methods (e.g., molecular sieves), and inert atmosphere (N₂/Ar) .
- Analytical Rigor : Use internal standards (e.g., trimethylsilyl propionic acid for NMR) and validate instruments with certified reference materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
